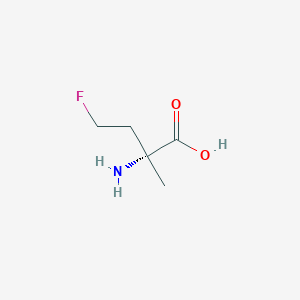![molecular formula C7H13NO2S B13422653 6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
6-Methanesulfonyl-2-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methanesulfonyl-2-azaspiro[3.3]heptane is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a sulfonyl group and an azaspiro structure contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methanesulfonyl-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between endocyclic alkenes and isocyanates can yield spirocyclic β-lactams, which can then be reduced to form the desired azaspiro compound .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as the use of protecting group-free routes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methanesulfonyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the spirocyclic structure or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as alane for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6-Methanesulfonyl-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Industry: The compound is utilized in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-Methanesulfonyl-2-azaspiro[3.3]heptane involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the spirocyclic structure provides stability and specificity. These interactions can modulate biological pathways and result in desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azaspiro[3.3]heptane: Similar in structure but lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring, which alters its chemical properties and reactivity.
Uniqueness
6-Methanesulfonyl-2-azaspiro[3.3]heptane is unique due to the presence of the sulfonyl group, which enhances its reactivity and potential applications in various fields. This makes it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C7H13NO2S |
|---|---|
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
6-methylsulfonyl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H13NO2S/c1-11(9,10)6-2-7(3-6)4-8-5-7/h6,8H,2-5H2,1H3 |
Clé InChI |
SDWZYMHFYOGPQX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1CC2(C1)CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



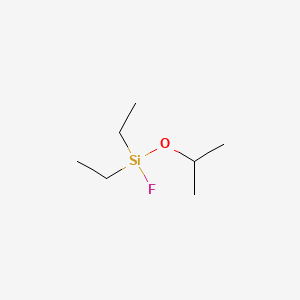
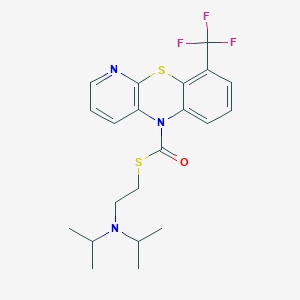

![4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol](/img/structure/B13422599.png)
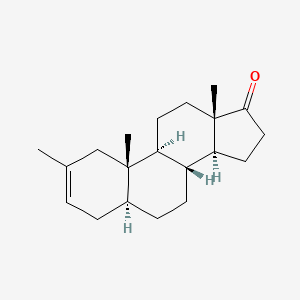

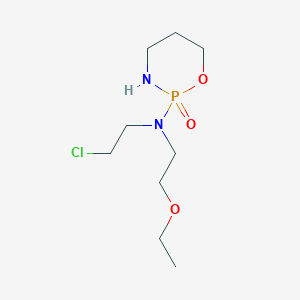
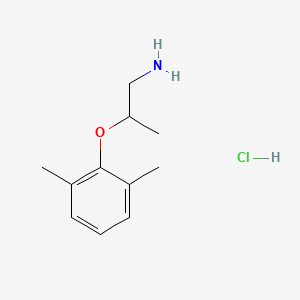
![2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)

![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)
